molecular formula C7H5BrO4 B1266374 5-Bromo-2,4-dihydroxybenzoic acid CAS No. 7355-22-8

5-Bromo-2,4-dihydroxybenzoic acid

Cat. No. B1266374
CAS RN: 7355-22-8
M. Wt: 233.02 g/mol
InChI Key: ZRBCISXJLHZOMS-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dihydroxybenzoic acid (5-BDB) is a brominated hydroxybenzoic acid that is a naturally occurring compound found in plants and fungi. It is a potent antioxidant and has been studied for its potential therapeutic applications in many areas, including cancer, inflammation, diabetes, and Alzheimer’s disease. 5-BDB has been found to be a powerful inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory mediators. 5-BDB has also been studied for its potential to modulate the activity of other enzymes, such as cyclooxygenase (COX) and NADPH oxidase (NOX). This article will provide an overview of 5-BDB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Molecular Recognition and Supramolecular Chemistry

5-Bromo-2,4-dihydroxybenzoic acid and its derivatives have been studied for their role in molecular recognition processes. Varughese and Pedireddi (2006) investigated the syntheses and structural analysis of molecular adducts of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds. They found that in these adducts, recognition between constituents was established through hydrogen bonds, indicating the potential of this compound in supramolecular chemistry (Varughese & Pedireddi, 2006).

Synthesis and Structural Characterization

Xu Dong-fang (2000) described the synthesis and structural characterization of 4-bromo-3,5-dihydroxybenzoic acid, an intermediate for preparing pyrimidine medicaments. This highlights its application in pharmaceutical synthesis (Xu Dong-fang, 2000).

Crystal Structure and Interaction Studies

Raffo et al. (2016) examined the influence of methoxy-substituents on the strength of Br…Br type II halogen bonds in bromobenzoic acid. They analyzed the crystal structure and intermolecular interactions, providing insights into the structural properties of brominated benzoic acids, which can be extrapolated to this compound (Raffo et al., 2016).

Potential in Antioxidant Research

Li et al. (2011) isolated bromophenol derivatives from the marine red alga Rhodomela confervoides, including compounds structurally related to this compound. These compounds were evaluated for their antioxidant activity, suggesting the potential use of this compound in antioxidant research (Li et al., 2011).

Environmental Applications

Leite et al. (2003) explored the electrochemical oxidation of 2,4-dihydroxybenzoic acid (a structural analog of this compound) for wastewater treatment. This study provides an insight into the potential environmental applications of this compound in water treatment processes (Leite et al., 2003).

Biochemical Analysis

Biochemical Properties

5-Bromo-2,4-dihydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the separation of selenoamino acids such as selenoethionine, selenocystine, and selenomethionine . It interacts with various enzymes and proteins, acting as an electrolyte in isotachophoresis separation techniques. The compound’s interactions with these biomolecules are primarily based on its ability to form hydrogen bonds and electrostatic interactions, which facilitate the separation and analysis of specific amino acids.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses and adaptations. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme activity. The compound’s ability to form hydrogen bonds and electrostatic interactions with biomolecules is crucial for its mechanism of action. These interactions can result in conformational changes in proteins, affecting their function and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental setups. Over time, this compound may undergo degradation, leading to changes in its efficacy and impact on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, but its stability must be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and impact on cellular processes .

properties

IUPAC Name

5-bromo-2,4-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBCISXJLHZOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064640
Record name Benzoic acid, 5-bromo-2,4-dihydroxy-
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Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7355-22-8
Record name 5-Bromo-2,4-dihydroxybenzoic acid
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Record name Benzoic acid, 5-bromo-2,4-dihydroxy-
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Record name 7355-22-8
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Record name Benzoic acid, 5-bromo-2,4-dihydroxy-
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Record name Benzoic acid, 5-bromo-2,4-dihydroxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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